molecular formula C12H13N3 B1322032 4,5,6,7-四氢-1-苯基-1H-吡唑并[4,3-c]吡啶 CAS No. 396133-34-9

4,5,6,7-四氢-1-苯基-1H-吡唑并[4,3-c]吡啶

货号 B1322032
CAS 编号: 396133-34-9
分子量: 199.25 g/mol
InChI 键: RPKPHRFHSJZLOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic molecule that is part of a broader class of pyrazolopyridines. These compounds have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been reported in the literature. For instance, a one-pot synthesis method has been developed for 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones, which demonstrates the feasibility of rapid derivatization of the pharmacophore with various substituents . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can vary significantly depending on the substituents attached to the core structure. For example, the study of hydrogen-bonded chains in certain spirocyclic pyrazolopyridine derivatives reveals that minor changes in substituents can lead to significant differences in hydrogen-bonded structures . This suggests that the molecular structure of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine could also be influenced by its phenyl group and any other potential substituents.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine compounds can lead to a variety of transformation products. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a related compound, has been shown to exist as a zwitterion and undergoes spontaneous transformation in solution, resulting in a complex mixture of products . This indicates that 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine may also exhibit interesting reactivity, particularly in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can be deduced from their molecular structures. For example, the crystal structure analysis of a pyrazolopyridine derivative with hydroxy and methoxy substituents has been determined, showing that the molecule crystallizes in the monoclinic space group and that the crystal packing is stabilized by intermolecular hydrogen bonding . While this does not directly describe 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, it provides insight into how the compound might behave in the solid state and the types of intermolecular interactions it might engage in.

科学研究应用

抑制结核分枝杆菌

  • 一项研究开发了该化合物的衍生物作为结核分枝杆菌泛酸合成酶的新型抑制剂。活性最强的化合物显示出显着的抑制作用,并且在某些浓度下被发现无细胞毒性 (Samala 等人,2013)

分子构象和氢键

  • 另一项研究重点关注了密切相关的衍生物的分子构象和氢键。本研究提供了对这些化合物的结构特征和分子间相互作用的见解 (Sagar 等人,2017)

对癌细胞系的抗增殖活性

  • 合成了一系列四取代衍生物并评估了其对各种癌细胞系的抗增殖活性。一些化合物表现出低微摩尔 GI50 值,表明它们作为抗增殖剂的潜力 (Razmienė 等人,2021)

X 射线粉末衍射数据

  • 该化合物还因其作为抗凝剂阿哌沙班合成中的中间体而受到研究。报道了该化合物的 X 射线粉末衍射数据,增强了对其结构性质的理解 (Wang 等人,2017)

结构转化产物

  • 对氮杂杂环的互变异构的研究揭示了相关化合物在晶体和溶液中自发转化产物的结构,提供了有关其稳定性和结构行为的宝贵信息 (Gubaidullin 等人,2014)

衍生物的器件表征

  • 已经对含有甲氧基和羟基苯基基团的衍生物的合成和器件表征进行了研究。这些研究阐明了热学和光学性质,有助于潜在的电子应用 (El-Menyawy 等人,2019)

安全和危害

The safety information for “4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s important to refer to the MSDS for complete safety information .

属性

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHRFHSJZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620998
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

396133-34-9
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (2.1 g, 8.3 mmol) was dissolved in MeOH (100 mL), and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting reaction mixture was stirred at RT for 1 h. The reaction mixture was made basic by adding saturated aqueous sodium bicarbonate (ca. 20 mL) and the MeOH was removed under reduced pressure. The resulting reaction mixture was extracted with CH2Cl2 (3×40 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent afforded 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.63 g, 66%) as a yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。